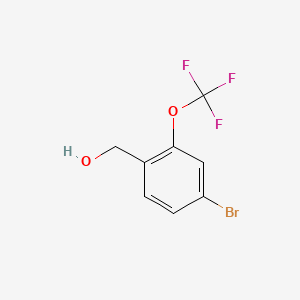
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol
Übersicht
Beschreibung
“(4-Bromo-2-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C8H6BrF3O2 . It has a molecular weight of 271.03 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of “(4-Bromo-2-(trifluoromethoxy)phenyl)methanol” can be achieved from 4-Bromo-2-(trifluoromethoxy)benzaldehyde .
Molecular Structure Analysis
The IUPAC name for this compound is [4-bromo-2-(trifluoromethoxy)phenyl]methanol . The InChI code for this compound is 1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 .
Physical And Chemical Properties Analysis
“(4-Bromo-2-(trifluoromethoxy)phenyl)methanol” is a white to yellow powder or crystals .
Wissenschaftliche Forschungsanwendungen
-
Functional Fluorophores for Bio-Imaging
- Application Summary : Functional fluorophores, which include compounds similar to “(4-Bromo-2-(trifluoromethoxy)phenyl)methanol”, are used in sensing and cellular imaging. They are used to target specific organelles and elucidate molecular interactions with biomolecules .
- Methods of Application : The application involves the use of sophisticated instruments, including super-resolution microscopy, to promote cellular imaging using traditional fluorophores .
- Results or Outcomes : The utilization of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity, has provided new insights into disease progression .
-
Pharmaceutical Applications of 4-Bromo-2,5-difluorobenzoic Acid
- Application Summary : 4-Bromo-2,5-difluorobenzoic acid, a compound similar to “(4-Bromo-2-(trifluoromethoxy)phenyl)methanol”, exhibits significant potential in pharmaceutical applications, especially as a modulator of dopamine neurotransmission and a dopaminergic stabilizer .
- Methods of Application : The compound is used as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .
- Results or Outcomes : The compound has shown promise in treating central nervous system disorders, including Alzheimer’s disease, due to its ideal drug half-life and efficacy . Furthermore, it demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have proven effective in combating hyperproliferative diseases like cancer .
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVFMHREHCVREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672080 | |
| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
220996-81-6 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220996-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

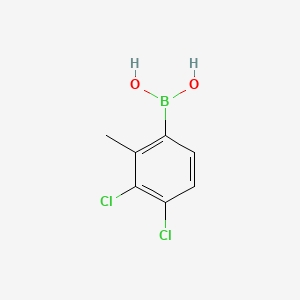
![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)
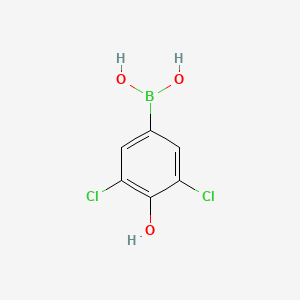
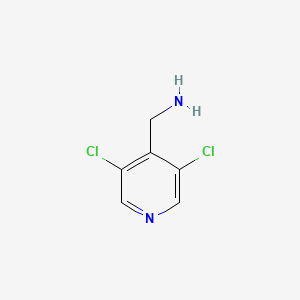
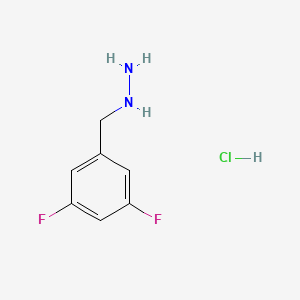
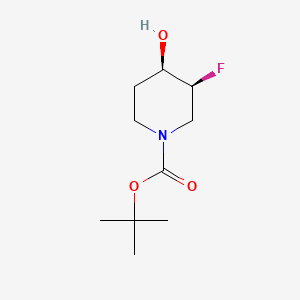
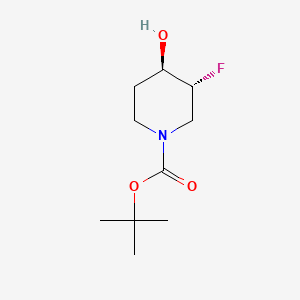
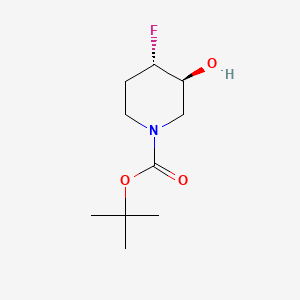

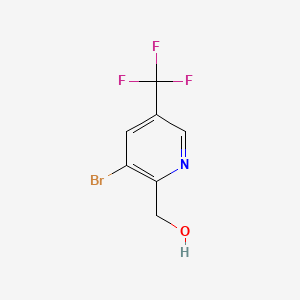
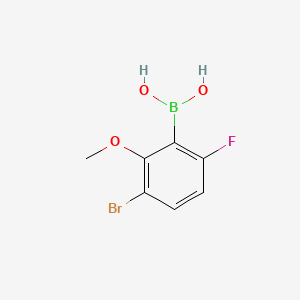
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)